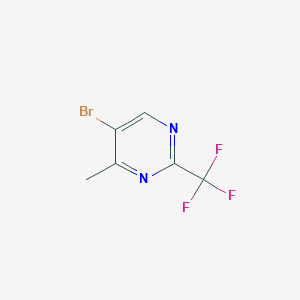![molecular formula C25H23N5O3 B2875853 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 896292-17-4](/img/structure/B2875853.png)
4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis Enhancements
One study examines the effects of microwave irradiation on reactions involving compounds with active methylene groups, such as ethyl 1,3-dioxo-indane-2-carboxylate and 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one. This research highlights the utility of microwave irradiation in shortening reaction times and increasing yields, suggesting that similar methods could be applied to synthesize or modify the compound , enhancing efficiency in research applications (Rábarová et al., 2004).
Novel Bioactive Compound Synthesis
Another research effort describes the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties. This study emphasizes the potential of such compounds for antitumor activity, suggesting that the compound may also possess bioactive properties with potential applications in developing new therapeutic agents (Maftei et al., 2013).
Antitumor Activity and Molecular Docking
A study on the conformational analysis, quantum descriptors, and molecular docking of bifonazole derivatives indicates these compounds exhibit inhibitory activity against various receptors. The research methodology, including spectroscopic analysis and molecular docking, could be relevant for investigating the compound , particularly if exploring its potential interactions with biological targets (Mary et al., 2020).
Antimicrobial and Antioxidant Properties
Research into lignan derivatives showcases the synthesis and in vitro evaluation of antimicrobial and antioxidant properties. Similar investigations could be conducted for "4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione" to assess its potential as a bioactive compound with health-related applications (Raghavendra et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form 3-methylchalcone, which is then reacted with guanidine to form 4-methyl-6-(3-methylphenyl)purine-2,8-dione. This compound is then reacted with 3-oxobutan-2-yl chloride to form 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purine-8-one, which is subsequently reacted with phenylhydrazine to form 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurine-8-one. Finally, this compound is treated with hydrazine hydrate to form the desired product, 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione.", "Starting Materials": [ "3-methylbenzaldehyde", "ethyl acetoacetate", "guanidine", "3-oxobutan-2-yl chloride", "phenylhydrazine", "hydrazine hydrate" ], "Reaction": [ "Condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form 3-methylchalcone", "Reaction of 3-methylchalcone with guanidine to form 4-methyl-6-(3-methylphenyl)purine-2,8-dione", "Reaction of 4-methyl-6-(3-methylphenyl)purine-2,8-dione with 3-oxobutan-2-yl chloride to form 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purine-8-one", "Reaction of 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purine-8-one with phenylhydrazine to form 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurine-8-one", "Treatment of 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurine-8-one with hydrazine hydrate to form 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione" ] } | |
Numéro CAS |
896292-17-4 |
Formule moléculaire |
C25H23N5O3 |
Poids moléculaire |
441.491 |
Nom IUPAC |
4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O3/c1-15-9-8-12-19(13-15)30-20(18-10-6-5-7-11-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)16(2)17(3)31/h5-14,16H,1-4H3 |
Clé InChI |
LFJVQAMZQMLTIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


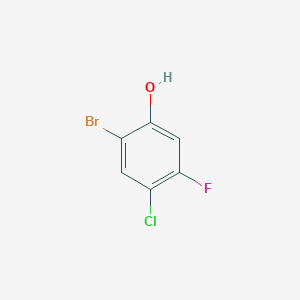
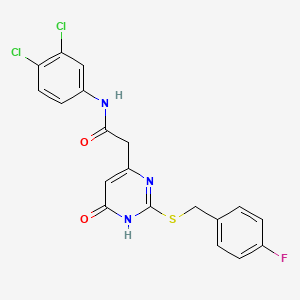
![methyl5H,6H,11H-benzo[a]carbazole-8-carboxylate](/img/structure/B2875773.png)
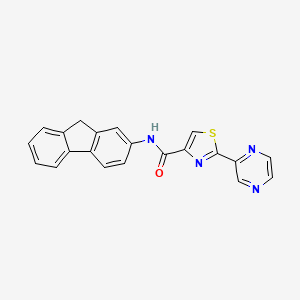

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2875779.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2875780.png)

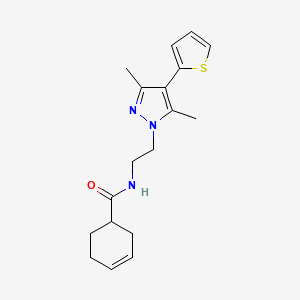
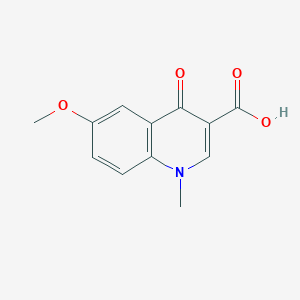
![4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole](/img/structure/B2875790.png)
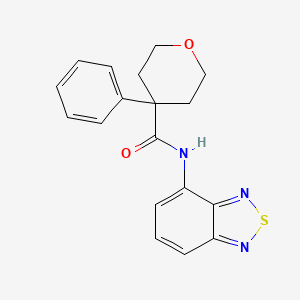
![N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2875792.png)
